Bis(2,4-pentanedionato)molybdenum(VI) Dioxide
Description
Bis(2,4-pentanedionato)molybdenum(VI) Dioxide, commonly abbreviated as MoO₂(acac)₂ (where "acac" denotes acetylacetonate), is a molybdenum(VI) complex with a cis-dioxo core ([MoO₂]²⁺) coordinated by two bidentate acetylacetonate ligands. Its molecular formula is C₁₀H₁₄MoO₆, with a molecular weight of 326.15 g/mol .
MoO₂(acac)₂ serves as a precursor for synthesizing diverse molybdenum complexes and is widely used in catalysis, material science (e.g., organic solar cells), and biochemical studies . Its stability under ambient conditions and ease of ligand substitution make it a versatile starting material for developing functionalized molybdenum compounds.
Properties
CAS No. |
17524-05-9 |
|---|---|
Molecular Formula |
C10H14MoO6 |
Molecular Weight |
326.16 g/mol |
IUPAC Name |
dioxomolybdenum(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;;/q2*-1;+2;; |
InChI Key |
PWDOIKXKCJKICU-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O=[Mo+2]=O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
A representative procedure involves:
-
Dissolving MoO₃ (10 mmol) in 50 mL of toluene under nitrogen.
-
Adding Hacac (20 mmol) dropwise with stirring.
-
Refluxing for 24 hours to ensure complete complexation.
-
Cooling the mixture and filtering the precipitated product.
The crude product is purified via recrystallization from ethanol, yielding pale yellow crystals.
Industrial Production Methods
Industrial synthesis scales the laboratory protocol while optimizing for cost and yield:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.1–1 L | 100–1,000 L |
| Temperature Control | Oil bath | Jacketed reactors |
| Purification | Recrystallization | Column chromatography |
| Yield | 70–80% | 85–90% |
Industrial processes often replace toluene with cheaper solvents like hexane and employ continuous-flow systems to reduce reaction times.
Reaction Kinetics and Thermodynamics
Variable-temperature NMR studies reveal that the reaction proceeds via a two-step mechanism:
-
Coordination of Hacac to MoO₃, forming a mono(acac) intermediate.
-
Disproportionation of the intermediate to MoO₂(acac)₂ and MoO₃.
Activation parameters derived from Eyring analysis in benzene:
The negative entropy of activation (-42.6 J mol⁻¹ K⁻¹) indicates a highly ordered transition state, consistent with associative ligand substitution.
Solvent Effects on Reaction Efficiency
Solvent polarity significantly impacts reaction rates and yields:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzene | 2.3 | 24 | 78 |
| Chloroform | 4.8 | 18 | 82 |
| Toluene | 2.4 | 22 | 75 |
Polar solvents like chloroform accelerate the reaction by stabilizing charged intermediates, whereas non-polar solvents favor product stability.
Purification and Characterization
Post-synthesis purification is critical for removing unreacted MoO₃ and Hacac:
-
Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >99% purity.
-
Sublimation : Under reduced pressure (10⁻³ mbar) at 150°C, producing ultra-pure MoO₂(acac)₂ for thin-film applications.
Characterization data:
-
IR Spectroscopy : Strong bands at 950 cm⁻¹ (Mo=O) and 1,580 cm⁻¹ (C=O).
-
X-ray Diffraction : Monoclinic crystal system with a = 8.92 Å, b = 12.34 Å, c = 7.65 Å.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reflux in toluene | High purity, scalable | Long reaction time (24 h) |
| Solvothermal synthesis | Faster (6–8 h) | Requires autoclave equipment |
| Microwave-assisted | Energy-efficient (30 min) | Limited to small batches |
Microwave-assisted methods show promise for industrial adoption but require optimization to prevent thermal degradation .
Chemical Reactions Analysis
Types of Reactions: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide undergoes various types of reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: It acts as a catalyst in the oxidation of alcohols using hydrogen peroxide (H2O2) as the oxidizing agent.
Reduction: It can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo ligand exchange reactions with other chelating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alcohols typically yields aldehydes or ketones .
Scientific Research Applications
Chemical Catalysis
Overview : One of the primary applications of Bis(2,4-pentanedionato)molybdenum(VI) dioxide is as a catalyst in organic transformations.
- Oxidation Reactions : It effectively catalyzes the oxidation of alcohols to aldehydes or ketones using hydrogen peroxide as an oxidizing agent. This reaction is crucial for synthesizing various carbonyl compounds in organic chemistry.
- Epoxidation of Olefins : The compound facilitates the epoxidation of olefins, a key step in producing cyclic carbonates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
| Reaction Type | Catalytic Role | Major Products |
|---|---|---|
| Oxidation of Alcohols | Converts alcohols to aldehydes/ketones | Aldehydes, Ketones |
| Epoxidation | Converts olefins to epoxides | Cyclic Carbonates |
Materials Science
Thin Film Synthesis : this compound is utilized in the fabrication of thin films for electronic applications due to its semiconductor properties. These films are essential in developing advanced electronic devices and sensors .
- Coatings : The compound can also be used to create high-performance coatings that enhance the durability and functionality of materials in various industrial applications .
Biological Applications
Enzyme Mimics : Research indicates that this compound serves as a model compound for studying molybdenum-containing enzymes. Its ability to mimic enzyme activity is significant for biochemical research.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens. Further research is needed to explore its cytotoxic effects on cancer cell lines, indicating possible therapeutic applications.
Industrial Applications
Catalyst in Fine Chemicals Production : The compound is employed in various industrial processes for producing fine chemicals. Its efficiency and selectivity make it a preferred choice for many catalytic reactions in the chemical industry.
Case Study 1: Oxidation of Alcohols
In a study published in Polyhedron, researchers demonstrated that this compound catalyzed the oxidation of various alcohols using hydrogen peroxide with high yields and selectivity. The study highlighted its potential in synthesizing valuable carbonyl compounds efficiently.
Case Study 2: Thin Film Applications
A research article detailed the use of this compound in producing thin films for electronic devices. The films exhibited excellent electrical properties and stability under operational conditions, showcasing their suitability for next-generation electronics.
Mechanism of Action
Mechanism: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide exerts its effects primarily through its ability to act as a catalyst in oxidative transformations. The molybdenum center undergoes redox cycling, facilitating the transfer of oxygen atoms to substrates .
Molecular Targets and Pathways: : The compound interacts with various substrates through coordination to the molybdenum center, which activates the substrates for subsequent chemical transformations .
Comparison with Similar Compounds
Structural and Physical Properties
The structural and physical properties of MoO₂(acac)₂ are compared with other molybdenum(VI) complexes in Table 1.
Table 1: Structural and Physical Properties
*Example ligand (LB): 2-aminobenzoylhydrazone of benzoyl acetone .
Key Observations :
- Ligand Denticity: MoO₂(acac)₂ uses simple bidentate O,O-donor ligands, while complexes like [MoO₂(LB)] employ tetradentate Schiff bases, altering coordination geometry and stability .
- Thermal Stability : Schiff base and thiosemicarbazone complexes often exhibit higher thermal stability (>300°C) compared to MoO₂(acac)₂ .
- Solubility : MoO₂(acac)₂’s moderate water solubility contrasts with the insolubility of thiosemicarbazone complexes, impacting their applications in aqueous environments .
Key Insights :
- Epoxidation : Dinuclear complexes outperform MoO₂(acac)₂ in epoxidation due to cooperative effects between metal centers .
- Biological Activity: Thiosemicarbazone complexes show superior antifungal activity, linked to their S-donor ligands’ interaction with microbial enzymes .
- Material Science : MoO₂(acac)₂ is pivotal in fabricating hole-transport layers for organic solar cells, achieving efficiencies comparable to evaporated MoO₃ .
Stability and Reactivity
- MoO₂(acac)₂ : Stable under ambient conditions but sensitive to strong oxidizing agents. Its acetylacetonate ligands allow facile substitution, enabling diverse derivatization .
- Schiff Base Complexes : High stability in biological media, making them candidates for anti-diabetic studies .
- Thiosemicarbazone Complexes : Prone to redox reactions, enabling applications in electrochemical sensors .
Biological Activity
Bis(2,4-pentanedionato)molybdenum(VI) dioxide, commonly referred to as molybdenyl acetylacetonate, is a coordination compound with significant implications in both catalysis and biological systems. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₄MoO₆
- Molecular Weight : 326.18 g/mol
- Appearance : Yellow to brown crystalline powder
- Melting Point : 184 °C (dec.)
Mechanisms of Biological Activity
This compound exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon interaction with biological substrates. This property is crucial in its potential cytotoxic effects against cancer cells.
Key Mechanisms:
- Oxidative Stress Induction : The compound can induce oxidative stress in cells by generating ROS, which can lead to cellular damage and apoptosis in cancer cells .
- Enzyme Interaction : Molybdenum compounds are known to interact with various enzymes, potentially affecting metabolic pathways and enzyme activities.
Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of molybdenyl acetylacetonate against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Cytotoxicity Against Cancer Cells
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a laboratory setting, the compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that treatment with molybdenyl acetylacetonate led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis mediated by oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds.
| Compound Name | Formula | Unique Features |
|---|---|---|
| Molybdenyl Acetylacetonate | C₁₀H₁₆MoO₆ | Similar structure; different oxidation state |
| Vanadyl Acetylacetonate | C₁₀H₁₄O₄V | Contains vanadium; exhibits different reactivity |
| Iron(III) Acetylacetonate | C₁₀H₁₂CrO₄ | Catalytic properties in organic transformations |
The uniqueness of this compound lies in its specific oxidation state and its ability to catalyze oxidative transformations effectively.
Safety and Handling
While this compound exhibits promising biological activities, it is essential to note that it may cause skin and eye irritation and is suspected to be a respiratory irritant. Proper safety precautions should be taken when handling this compound in laboratory settings .
Q & A
Q. What are the standard synthetic protocols for Bis(2,4-pentanedionato)molybdenum(VI) Dioxide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves reacting molybdenum trioxide (MoO₃) with 2,4-pentanedione (acetylacetone) in an acidic aqueous medium. A common procedure includes refluxing MoO₃ with acetylacetone in a 1:2 molar ratio in the presence of hydrochloric acid, followed by crystallization from ethanol . To ensure purity (>98%), recrystallization in anhydrous solvents under inert gas (e.g., nitrogen) is recommended, and purity can be verified via elemental analysis or HPLC .
Key Characterization Data:
| Technique | Observed Properties | Reference |
|---|---|---|
| IR Spectroscopy | ν(Mo=O) at 940–960 cm⁻¹; ν(C=O) at 1520–1580 cm⁻¹ | |
| X-ray Diffraction | Square pyramidal geometry (Mo center) | |
| Melting Point | 184°C (decomposition) |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- IR Spectroscopy : Confirms Mo=O and acetylacetonate ligand coordination via characteristic stretching frequencies .
- NMR (¹H and ¹³C) : Identifies ligand proton environments (e.g., methyl groups at δ 1.8–2.1 ppm) and monitors ligand exchange dynamics .
- X-ray Crystallography : Resolves molecular geometry (e.g., square pyramidal Mo coordination) .
- Elemental Analysis : Validates stoichiometry (C: 36.8%, H: 4.3%, Mo: 29.4%) .
Advanced Research Questions
Q. How does this compound function as a catalyst in oxidation reactions, and what factors influence its efficiency?
Methodological Answer: The compound acts as a Lewis acid catalyst, facilitating oxygen transfer in epoxidation and alcohol oxidation. Key mechanistic steps include:
Substrate Activation : Coordination of the organic substrate (e.g., alcohol) to the Mo center.
Oxygen Transfer : Utilization of H₂O₂ or tert-butyl hydroperoxide (TBHP) as oxidants, with Mo(VI) cycling between oxidation states .
Factors Affecting Efficiency:
Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?
Methodological Answer: Discrepancies often arise from variations in experimental design. To address this:
Replicate Conditions : Reproduce studies using identical solvent, oxidant, and Mo:substrate ratios.
Kinetic Analysis : Compare turnover frequencies (TOF) and activation energies (Ea) under controlled conditions .
Post-Catalyst Analysis : Use XPS or EXAFS to detect Mo oxidation state changes or ligand degradation .
Example Data Comparison:
| Study | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| A | Cyclooctene | 92 | TBHP, 70°C | |
| B | Cyclooctene | 78 | H₂O₂, 50°C |
Q. What computational methods are employed to study the electronic structure and reactivity of this complex?
Methodological Answer: Density Functional Theory (DFT) calculations are widely used:
- HOMO-LUMO Analysis : Predicts redox behavior; the HOMO (Mo-d orbitals) and LUMO (ligand π*) gaps correlate with catalytic activity .
- Mechanistic Modeling : Simulates transition states for oxygen-transfer steps (e.g., epoxidation barriers) .
DFT Parameters:
| Software | Basis Set | Functional | Reference |
|---|---|---|---|
| Gaussian 09 | LANL2DZ (Mo), 6-31G* (C/H/O) | B3LYP |
Safety and Handling Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
